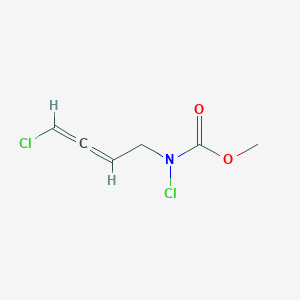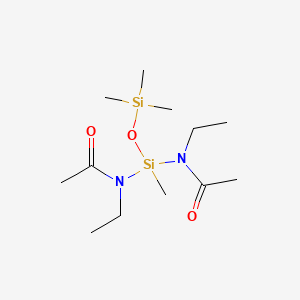
N,N'-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) is an organosilicon compound that features a disiloxane core with two N-ethylacetamide groups attached. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with N-ethylacetamide under specific conditions. One common method includes the use of a catalyst to facilitate the hydrosilylation reaction, where the Si-H bond of the disiloxane reacts with the amide group to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes to form organosilicon compounds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents to form silanes.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various organosilicon compounds, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems and biomaterials.
Medicine: Explored for its biocompatibility and potential therapeutic applications.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) involves its ability to participate in hydrosilylation reactions, where the Si-H bond reacts with unsaturated organic compounds. This reaction is typically catalyzed by transition metal complexes, leading to the formation of new Si-C bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound used in similar hydrosilylation reactions.
Hexamethyldisiloxane: Another organosilicon compound with different reactivity and applications.
Divinyltetramethyldisiloxane: Used in the synthesis of silicone polymers and resins
Uniqueness
N,N’-(1,3,3,3-Tetramethyldisiloxane-1,1-diyl)bis(N-ethylacetamide) is unique due to its dual functional groups, which provide enhanced reactivity and versatility in various chemical reactions. Its ability to form stable Si-C bonds makes it particularly valuable in the synthesis of advanced materials and polymers .
Propriétés
Numéro CAS |
85089-98-1 |
|---|---|
Formule moléculaire |
C12H28N2O3Si2 |
Poids moléculaire |
304.53 g/mol |
Nom IUPAC |
N-[[acetyl(ethyl)amino]-methyl-trimethylsilyloxysilyl]-N-ethylacetamide |
InChI |
InChI=1S/C12H28N2O3Si2/c1-9-13(11(3)15)19(8,17-18(5,6)7)14(10-2)12(4)16/h9-10H2,1-8H3 |
Clé InChI |
YAHIDUAEXKTLMX-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(=O)C)[Si](C)(N(CC)C(=O)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
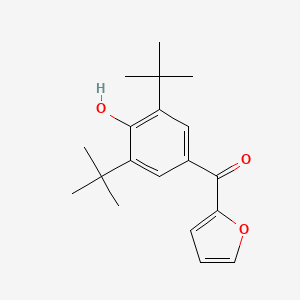
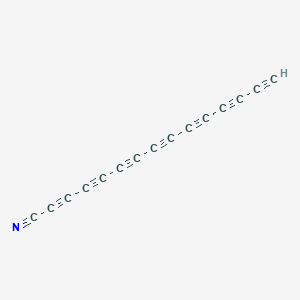
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)

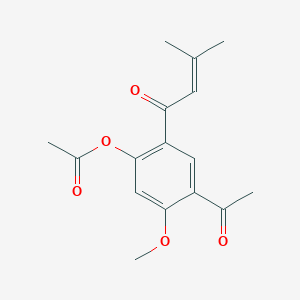
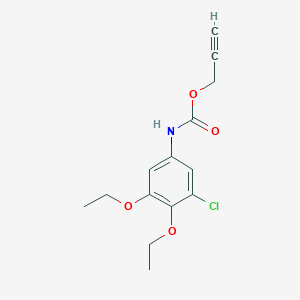
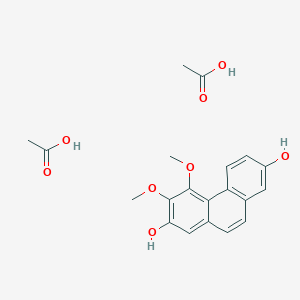

![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)

![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
